Tamibarotene, also known as Am80, is a synthetic retinoid specifically designed for scientific research and therapeutic applications. [] Developed as a potential solution to address limitations associated with all-trans retinoic acid (ATRA), it demonstrates enhanced potency and sustained activity in various experimental settings. [] Chemically categorized as a retinoic acid receptor (RAR) agonist, Tamibarotene exhibits selectivity towards specific subtypes of RARs, primarily RARα and RARβ, with limited interaction with RARγ. [, ] This selective binding profile distinguishes it from ATRA and contributes to its unique biological effects. [, , ]
A multi-step synthesis of Tamibarotene starts with 2,5-dimethyl-2,5-hexanediol undergoing a Friedel-Crafts reaction. [] Subsequent steps involve hydrolyzation and acylation reactions to build the core structure. [] A final hydrolyzation yields the final product, Tamibarotene. [] This optimized process, achieving a 38.8% yield, proves suitable for larger-scale production while minimizing costs. []
Detailed structural confirmation of synthesized Tamibarotene utilizes a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR), and high-resolution mass spectrometry (ESI-MS). [] Elemental analysis provides further validation of the compound's purity and composition. []
The primary mechanism of action involves binding to and activating RARα and RARβ, leading to the regulation of gene expression. [, ] This activation triggers various downstream effects, including cell differentiation, growth inhibition, and apoptosis in specific cell types. [, ] Its lower affinity for cellular retinoic acid-binding protein (CRABP) compared to ATRA contributes to its sustained plasma levels and enhanced activity. [, ]
Tamibarotene exists in different crystalline forms, with Type II exhibiting superior stability under heating and physical stress. [, ] This stability proves crucial for its formulation into various drug delivery systems, including capsules and microspheres. [, , , ] The compound demonstrates hydrophobic characteristics, leading to the exploration of nanostructured lipid carriers (NLCs) to enhance its solubility and bioavailability. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6